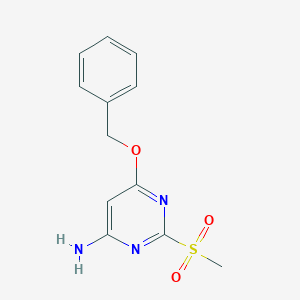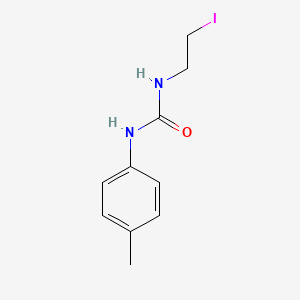
1-(2-Iodoethyl)-3-(4-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Iodoethyl)-3-(4-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an iodoethyl group and a methylphenyl group attached to the urea moiety
Vorbereitungsmethoden
The synthesis of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea typically involves the reaction of 2-iodoethanol with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of 2-iodoethanol with 4-methylphenyl isocyanate: This step involves the nucleophilic attack of the hydroxyl group of 2-iodoethanol on the isocyanate group of 4-methylphenyl isocyanate, leading to the formation of the urea derivative.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(2-Iodoethyl)-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride).
Wissenschaftliche Forschungsanwendungen
1-(2-Iodoethyl)-3-(4-methylphenyl)urea has found applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Iodoethyl)-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The iodoethyl group can undergo substitution reactions, leading to the formation of active intermediates that interact with biological molecules. The methylphenyl group contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
1-(2-Iodoethyl)-3-(4-methylphenyl)urea can be compared with other urea derivatives, such as:
1-(2-Bromoethyl)-3-(4-methylphenyl)urea: Similar structure but with a bromo group instead of an iodo group.
1-(2-Chloroethyl)-3-(4-methylphenyl)urea: Similar structure but with a chloro group instead of an iodo group.
1-(2-Iodoethyl)-3-(4-methoxyphenyl)urea: Similar structure but with a methoxy group on the phenyl ring instead of a methyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
15145-46-7 |
|---|---|
Molekularformel |
C10H13IN2O |
Molekulargewicht |
304.13 g/mol |
IUPAC-Name |
1-(2-iodoethyl)-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C10H13IN2O/c1-8-2-4-9(5-3-8)13-10(14)12-7-6-11/h2-5H,6-7H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
AIZVQULRTJJXPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)NCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


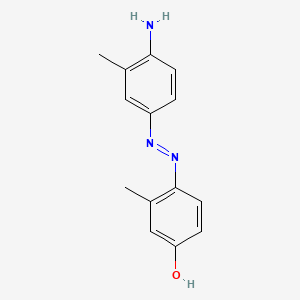
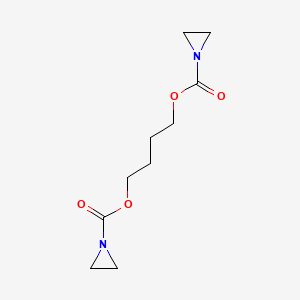

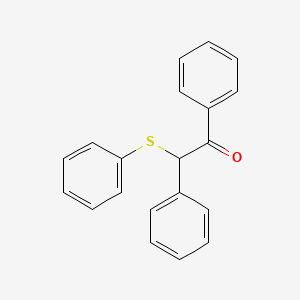
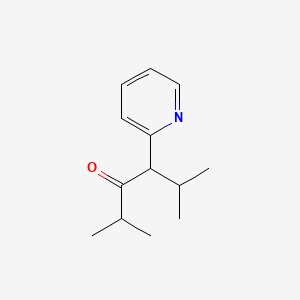
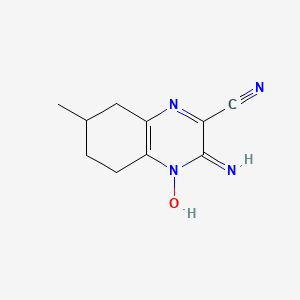
![2-Dimethoxyphosphoryl-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetate](/img/structure/B14009025.png)
![3,3-Dimethyl-7-oxabicyclo[4.1.0]heptan-5-ol](/img/structure/B14009033.png)
![5-Oxa-2,8-diazaspiro[3.5]nonane 2HCl](/img/structure/B14009051.png)
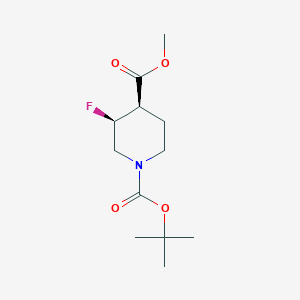
![Ethyl 4,4,4-trifluoro-3-oxo-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B14009057.png)
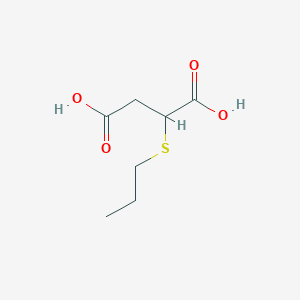
![2,2'-[(2-Chlorophenyl)methylene]bis(4-methylphenol)](/img/structure/B14009061.png)
